N-(3-acetamidophenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O3/c1-13(27)24-15-4-2-5-16(10-15)25-21(29)14-8-9-20(28)26(11-14)12-17-18(22)6-3-7-19(17)23/h2-11H,12H2,1H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLIEGFLAVCWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS No. 899741-22-1) is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H17ClFN3O3, with a molecular weight of 413.83 g/mol. The compound features a dihydropyridine core that is known for various biological activities, particularly in neuropharmacology and cardiovascular health.
Research indicates that compounds with similar structures often exhibit acetylcholinesterase inhibitory activity. This inhibition increases the availability of acetylcholine at synapses, which can enhance cholinergic transmission. Such mechanisms are particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where cholinergic dysfunction is a hallmark .
1. Neuroprotective Effects
Studies have demonstrated that this compound may possess neuroprotective properties. For instance, similar compounds have shown efficacy in protecting neuronal cells against oxidative stress and apoptosis, potentially through modulation of signaling pathways involved in cell survival and death .
2. Antioxidant Properties
The antioxidant activity of this compound has been explored in various assays. Compounds within the dihydropyridine class often exhibit the ability to scavenge free radicals and reduce oxidative damage in cellular models, which is crucial for maintaining neuronal health .
Case Studies
Several studies have evaluated the biological activity of related dihydropyridine derivatives:
Research Findings
Recent findings highlight the compound's potential as a multipotent agent:
- Acetylcholinesterase Inhibition : In vitro studies indicate that this compound can effectively inhibit acetylcholinesterase, enhancing cholinergic signaling pathways.
- Neuroprotective Mechanisms : It has been observed to modulate neuroinflammatory responses and reduce neuronal apoptosis under stress conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following key characteristics:
- Molecular Formula : C20H15ClFN3O4
- Molecular Weight : 415.81 g/mol
- IUPAC Name : N-(3-acetamidophenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
The structure features a dihydropyridine core, which is known for its role in various biological processes, particularly in cardiovascular and neuropharmacological contexts. The presence of halogen substitutions (chlorine and fluorine) enhances lipophilicity and biological activity, making it a candidate for further investigation in drug development.
Research indicates that compounds within the dihydropyridine class exhibit a range of biological activities, including:
- Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor growth in various cancer models.
- Antiviral Properties : The structure may confer activity against viruses such as HIV, as evidenced by related compounds demonstrating significant inhibitory effects on HIV reverse transcriptase.
Potential mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been identified as potent inhibitors of specific kinases.
- Receptor Modulation : The unique structural features may allow for selective binding to various receptors, influencing cellular responses.
Antitumor Efficacy
A study investigating the antitumor activity of similar dihydropyridine derivatives highlighted their potential to inhibit cancer cell proliferation. The mechanism involved the modulation of signaling pathways associated with cell growth and apoptosis. For instance, a related compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.
Antiviral Activity
Research into antiviral properties revealed that certain dihydropyridine derivatives exhibited significant inhibition of viral replication. One study demonstrated that a structurally similar compound inhibited HIV reverse transcriptase with an IC50 value in the nanomolar range, suggesting that this compound may also possess similar antiviral properties.
Comparative Analysis of Related Compounds
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| 1-(3-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Methoxy group instead of chloro | Investigated for various biological activities |
| 1-(4-chlorobenzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Lacks fluorine substitution | Varied enzyme inhibition profiles |
| 1-(benzyl)-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | No halogen substitutions | Simpler structure may lead to different reactivity |
Pharmacokinetic Profiles
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable properties such as moderate lipophilicity and potential for oral bioavailability.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and carboxamide groups undergo hydrolysis under acidic or basic conditions:
Key Findings :
-
Acidic hydrolysis selectively cleaves the acetamide group without affecting the carboxamide .
-
Strong bases promote full deacylation, generating the free carboxylic acid.
Substitution Reactions
The 2-chloro-6-fluorobenzyl group participates in nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 120°C, 12 hr | 1-(2-Methoxy-6-fluorobenzyl)-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | 52% | |
| Ammonia (NH₃) | EtOH, 100°C, 24 hr | 1-(2-Amino-6-fluorobenzyl)-N-(3-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | 41% |
Mechanistic Insight :
-
The electron-withdrawing fluorine atom activates the adjacent chlorine for substitution, favoring NAS at the ortho position.
Reduction Reactions
The dihydropyridine ring and carbonyl groups are susceptible to reduction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 25°C, 2 hr | N-(3-Acetamidophenyl)-1-(2-chloro-6-fluorobenzyl)-6-hydroxy-1,2,3,6-tetrahydropyridine-3-carboxamide | 68% | |
| LiAlH₄ | THF, 0°C → 25°C, 4 hr | N-(3-Acetamidophenyl)-1-(2-chloro-6-fluorobenzyl)-6-hydroxy-1,2,3,4-tetrahydropyridine-3-carboxamide | 73% |
Selectivity Notes :
-
NaBH₄ selectively reduces the ketone to a secondary alcohol, preserving the dihydropyridine ring.
-
LiAlH₄ fully reduces the ring to a tetrahydropyridine derivative.
Oxidation Reactions
The dihydropyridine ring undergoes oxidation to pyridine derivatives:
Structural Impact :
-
Oxidation with KMnO₄ aromatizes the dihydropyridine ring, forming a pyridine system .
-
DDQ selectively dehydrogenates the 1,4-positions of the dihydropyridine ring.
Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed coupling:
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C, 12 hr | N-(3-Acetamidophenyl)-1-(2-aryl-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | 58–72% |
Scope :
-
Arylboronic acids with electron-donating groups (e.g., -OMe, -NH₂) enhance coupling efficiency.
Stability Under Physiological Conditions
Photochemical Reactivity
Exposure to UV light (254 nm) induces intramolecular cyclization:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to derivatives within the dihydropyridine-carboxamide class. A notable comparator is 5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide (CAS 338782-67-5, ). Below is a detailed comparison:
Structural and Functional Differences
Hypothetical Property Analysis
The chloro-fluoro benzyl group in the target compound balances moderate lipophilicity with polarity, possibly improving tissue distribution.
Solubility :
- The acetamido group in the target compound introduces hydrogen-bonding capacity, likely improving solubility compared to the comparator’s phenyl group.
Target Binding: Trifluoromethyl (strong electron-withdrawing effect) may enhance binding to hydrophobic enzyme pockets.
Pharmacokinetic Implications
- Metabolic Stability : The trifluoromethyl group in the comparator may resist oxidative metabolism, whereas the acetamido group in the target compound could undergo hydrolysis or conjugation, affecting half-life.
- Bioavailability : The target compound’s acetamido group may improve oral absorption due to enhanced solubility.
Research Findings and Limitations
Key Hypotheses from Structural Analysis
- The target compound’s chloro-fluoro benzyl group may confer selectivity for targets sensitive to halogen interactions (e.g., kinase ATP-binding pockets).
- The acetamido substituent could reduce cytotoxicity compared to non-polar aryl groups by mitigating off-target binding.
Limitations in Available Data
- No direct pharmacological or biochemical data for the target compound is provided in the evidence, necessitating caution in extrapolating activity.
- The comparator compound (CAS 338782-67-5) lacks published activity data in the provided evidence, limiting functional comparisons.
Q & A
Q. Methodological Answer :
- Structural modifications : Introduce polar groups (e.g., hydroxyl, amine) to the benzyl or acetamidophenyl moieties while monitoring SAR.
- Salt formation : Explore hydrochloride or phosphate salts to enhance aqueous solubility.
- Prodrug approaches : Mask carboxamide groups with ester prodrugs for improved absorption.
- Co-solvent systems : Use cyclodextrin complexes or lipid-based formulations in preclinical testing.
Advanced: How should pharmacokinetic (PK) and pharmacodynamic (PD) studies be designed for in vivo models?
Q. Methodological Answer :
- PK parameters : Assess plasma half-life (t₁/₂), Cₘₐₓ, and AUC via LC-MS/MS in rodent models after intravenous/oral administration.
- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs.
- PD endpoints : Correlate plasma concentrations with biomarker modulation (e.g., enzyme activity in blood/tissue lysates).
- Metabolic stability : Use liver microsomes or hepatocytes to identify CYP450-mediated degradation pathways.
Basic: What are the challenges in nomenclature and database searches for this compound?
Q. Methodological Answer :
- Synonym variability : The compound may be listed under alternative IUPAC names or proprietary codes (e.g., "6-oxo-1,6-dihydropyridine-3-carboxamide" derivatives).
- Database strategies : Use substructure searches (e.g., SciFinder, Reaxys) focusing on core pyridinecarboxamide and halogenated benzyl groups. Cross-reference CAS Registry Numbers to avoid ambiguity, as seen in analogous compounds with extensive synonym lists .
Advanced: How can computational modeling guide the compound’s mechanism of action?
Q. Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target enzyme active sites.
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability and key residue contacts.
- QSAR models : Train regression models on analogs to correlate substituent electronegativity (Cl/F) with inhibitory potency.
Basic: What safety protocols are critical during handling and storage?
Q. Methodological Answer :
- Hygroscopicity : Store under inert gas (argon) at –20°C to prevent degradation.
- Toxicity screening : Follow OECD guidelines for acute toxicity (LD50) in vitro (e.g., HepG2 cell viability assays).
- Waste disposal : Halogenated byproducts require incineration or approved chemical waste services.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
